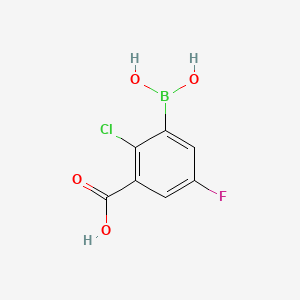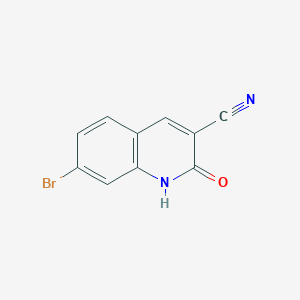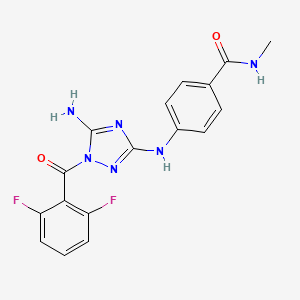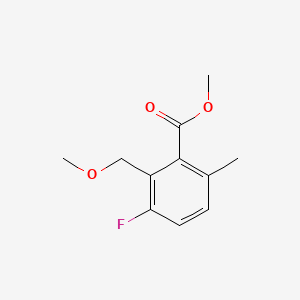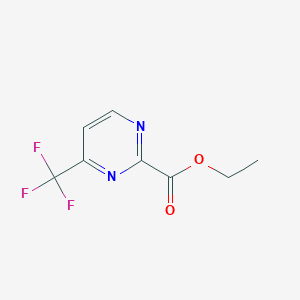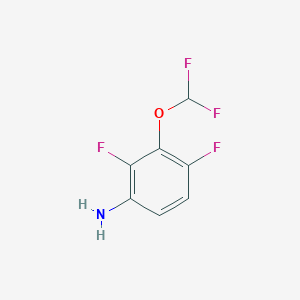
3-(Difluoromethoxy)-2,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-2,4-difluoroaniline is a fluorinated aromatic amine characterized by the presence of difluoromethoxy and difluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-nitro-4-hydroxybenzoic acid ester with difluoromethylating agents, followed by reduction and further functionalization steps . Another approach involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a pre-functionalized aromatic ring .
Industrial Production Methods: Industrial production of 3-(Difluoromethoxy)-2,4-difluoroaniline may involve large-scale difluoromethylation processes using metal-based catalysts and difluorocarbene reagents. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethoxy)-2,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(Difluoromethoxy)-2,4-difluoroaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2,4-difluoroaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to desired biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
3-(Difluoromethoxy)phenylacetylene: Another fluorinated aromatic compound with similar structural features.
Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group and are used in similar applications.
Trifluoromethyl Ethers: These compounds have a trifluoromethoxy group and are used in pharmaceuticals and agrochemicals.
Uniqueness: 3-(Difluoromethoxy)-2,4-difluoroaniline is unique due to the presence of both difluoromethoxy and difluoro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5F4NO |
|---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
3-(difluoromethoxy)-2,4-difluoroaniline |
InChI |
InChI=1S/C7H5F4NO/c8-3-1-2-4(12)5(9)6(3)13-7(10)11/h1-2,7H,12H2 |
InChI Key |
DESRYOIBDYTCKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)OC(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B14031941.png)
![(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate](/img/structure/B14031944.png)


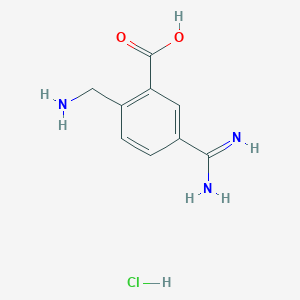
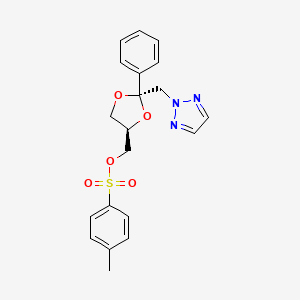
![2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-](/img/structure/B14031971.png)
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)
